3-Methyl-2-quinoxalinamine 4-oxide
Beschreibung
3-Methyl-2-quinoxalinamine 4-oxide is a heterocyclic organic compound characterized by a quinoxaline backbone substituted with a methyl group at position 3, an amine group at position 2, and an oxygen atom (oxide) at position 4. This structure confers unique physicochemical properties, including moderate hydrophobicity and amphiphilicity, which facilitate interactions with biological membranes . Its synthesis typically involves oxidation and methylation of quinoxaline precursors, yielding a stable molecule with broad-spectrum activity against Gram-positive and Gram-negative pathogens.
Eigenschaften
CAS-Nummer |
90564-83-3 |
|---|---|
Molekularformel |
C9H9N3O |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
3-methyl-4-oxidoquinoxalin-4-ium-2-amine |
InChI |
InChI=1S/C9H9N3O/c1-6-9(10)11-7-4-2-3-5-8(7)12(6)13/h2-5H,1H3,(H2,10,11) |
InChI-Schlüssel |
FNUSELWIQFQVGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[N+](C2=CC=CC=C2N=C1N)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Substrate Preparation and Ring Formation
3-Methyl-o-phenylenediamine (1) reacts with methylglyoxal (2) under acidic conditions (e.g., acetic acid, 80°C, 12 h) to yield 3-methylquinoxaline (3). Subsequent nitration at position 2 using fuming nitric acid (HNO3, H2SO4, 0°C, 2 h) generates 2-nitro-3-methylquinoxaline (4), which is reduced to 3-methyl-2-quinoxalinamine (5) via catalytic hydrogenation (H2, Pd/C, EtOH, 25°C, 6 h).
Key Reaction Pathway:
$$
\text{3-Methyl-o-phenylenediamine} \xrightarrow{\text{methylglyoxal}} \text{3-Methylquinoxaline} \xrightarrow{\text{HNO3}} \text{2-Nitro-3-methylquinoxaline} \xrightarrow{\text{H2/Pd}} \text{3-Methyl-2-quinoxalinamine}
$$
Oxidation to N-Oxide
The N-oxide moiety is introduced by treating 3-methyl-2-quinoxalinamine (5) with hydrogen peroxide (H2O2, 30%, AcOH, 60°C, 4 h), yielding the target compound (6) in 65–72% yield. Alternative oxidants like meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (25°C, 2 h) achieve comparable results (70% yield).
Halogen Displacement and Amination
Halogenated quinoxalines serve as versatile intermediates for introducing amine groups via nucleophilic substitution.
Synthesis of 2-Chloro-3-methylquinoxaline
3-Methylquinoxaline (3) undergoes chlorination at position 2 using phosphorus oxychloride (POCl3, reflux, 4 h) to form 2-chloro-3-methylquinoxaline (7) in 85% yield.
Amination Strategies
The chlorine atom in 7 is displaced by ammonia under high-pressure conditions (NH3, CuCl, EtOH, 120°C, 24 h) to yield 3-methyl-2-quinoxalinamine (5) in 60% yield. Transition-metal catalysis (e.g., Pd(OAc)2, Xantphos, K2CO3, dioxane, 100°C, 12 h) improves efficiency (82% yield).
Post-Amination Oxidation
Oxidation of 5 with H2O2/AcOH furnishes 3-methyl-2-quinoxalinamine 4-oxide (6) with minimal side reactions.
Direct N-Oxide Formation During Cyclization
In situ N-oxide synthesis avoids separate oxidation steps.
Cyclocondensation with Oxidizing Agents
N-(Hydroxyiminoethylidene)-3-methylaniline (8) undergoes cyclization in the presence of lead(IV) acetate (Pb(OAc)4, CH2Cl2, 25°C, 1 h) to directly yield 3-methyl-2-quinoxalinamine 4-oxide (6) via radical intermediates. This one-pot method achieves 48% yield but requires stringent temperature control.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation + Oxidation | Cyclization, nitration, reduction, oxidation | 65–72 | High regioselectivity | Multi-step, moderate yields |
| Halogen Amination + Oxidation | Chlorination, amination, oxidation | 60–82 | Scalable, versatile intermediates | Harsh amination conditions |
| Direct N-Oxide Cyclization | Radical-mediated cyclization | 48 | One-pot synthesis | Low yield, specialized reagents |
Mechanistic Insights and Optimization
Role of Lewis Acids
Lewis acids (e.g., AlCl3) facilitate electron-deficient quinoxaline formation, enhancing halogen displacement rates. For example, AlCl3-mediated chlorination of 3-methylquinoxaline reduces reaction time from 6 h to 2 h.
Oxidation Kinetics
H2O2 in acetic acid preferentially oxidizes the N4 position due to electronic effects from the 2-amine group, minimizing over-oxidation. Kinetic studies reveal a second-order dependence on H2O2 concentration.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-quinoxalinamine 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the oxide group back to the parent amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: 3-Methyl-2-quinoxalinamine.
Substitution: Various substituted quinoxalines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-quinoxalinamine 4-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its biological activity.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-quinoxalinamine 4-oxide involves its interaction with various molecular targets. The amine and oxide groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or interfere with DNA replication, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Data Tables
Table 1. Comparative Properties of Membrane-Active Compounds
| Compound | Molecular Weight (g/mol) | logP | Primary Mechanism | Antimicrobial Spectrum |
|---|---|---|---|---|
| 3-Methyl-2-quinoxalinamine 4-oxide | 191.2 | 1.2 | Membrane disruption | Broad-spectrum |
| Gluconate | 196.2 | -1.5 | Surface membrane disruption | Gram-positive predominant |
| Lytixar | ~800 (peptidomimetic) | 2.8 | Cationic membrane lysis | Broad-spectrum |
| 4-Dodecyl-morpholine 4-oxide | 313.5 | 4.5 | Hydrophobic insertion | Gram-negative predominant |
| Oxolinic Acid | 261.2 | 1.8 | DNA gyrase inhibition | Narrow-spectrum (Gram-negative) |
Research Findings
- Membrane Interaction Studies: 3-Methyl-2-quinoxalinamine 4-oxide exhibits a membrane-water partition coefficient (Kp) of 350, intermediate between Lytixar (Kp = 1,200) and gluconate (Kp = 50), reflecting its balanced biodistribution .
- Efficacy Against Resistant Strains: Unlike Brilacidin, which faces resistance due to charge-based interactions, 3-Methyl-2-quinoxalinamine 4-oxide maintains efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by avoiding cationic recognition systems .
- Toxicity Profile: The compound’s lower hydrophobicity compared to 4-dodecyl-morpholine 4-oxide reduces hemolytic activity (HC50 > 500 µg/mL vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
